2,6-dimethyl-4-(phenylcarbonothioyl)morpholine
Overview
Description
2,6-dimethyl-4-(phenylcarbonothioyl)morpholine, also known as DPM or diphenylmorpholinylthiocarbamate, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPM is a thioamide compound that has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in cell growth and differentiation. In addition, 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to inhibit the activation of the transcription factor NF-kappaB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral properties, 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to possess antioxidant properties, which may contribute to its overall health benefits. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has also been shown to modulate the immune system, enhancing the body's ability to fight off infections and diseases.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for research purposes. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has also been shown to be stable in a variety of experimental conditions, making it a reliable compound for use in experiments. However, there are also some limitations to the use of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine in lab experiments. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to be toxic at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine. One area of research is the development of new analogs of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine that may possess improved efficacy and safety profiles. Another area of research is the identification of the molecular targets of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine, which may provide insight into its mechanism of action. Finally, research on the potential applications of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, may provide new avenues for therapeutic intervention.
Conclusion
In conclusion, 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine is a thioamide compound that has been extensively studied for its potential applications in scientific research. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine possesses a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The synthesis of 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been optimized to improve the yield and purity of the compound, making it an ideal candidate for scientific research. Despite some limitations, 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has several advantages for use in lab experiments. Future research on 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine may provide new insights into its mechanism of action and potential therapeutic applications.
Scientific Research Applications
2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to possess anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2,6-dimethyl-4-(phenylcarbonothioyl)morpholine has also been studied for its anti-viral properties, with promising results in the treatment of viral infections such as HIV and hepatitis C.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-phenylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-8-14(9-11(2)15-10)13(16)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZKQJMVXLJXRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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